Cas no 1261618-54-5 (2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile)

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile is a chlorinated pyridine derivative with potential applications in organic synthesis and materials science. Its structure, featuring multiple trichlorophenyl groups, enhances its reactivity and stability, making it suitable for use as an intermediate in the preparation of specialized compounds. The presence of the acetonitrile moiety further increases its versatility in nucleophilic substitution and cyclization reactions. This compound may exhibit utility in the development of agrochemicals, pharmaceuticals, or functional materials due to its electron-withdrawing properties and rigid aromatic framework. Its high purity and well-defined molecular structure ensure consistent performance in synthetic applications.
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile structure
1261618-54-5 structure
商品名:2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
CAS番号:1261618-54-5
MF:C19H8Cl6N2
メガワット:476.998218536377
CID:4913441

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
    • インチ: 1S/C19H8Cl6N2/c20-13-6-17(24)15(22)4-11(13)10-3-9(1-2-26)19(27-8-10)12-5-16(23)18(25)7-14(12)21/h3-8H,1H2
    • InChIKey: ZHBQNIGUACVKLA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=CC=1C1C(CC#N)=CC(=CN=1)C1C=C(C(=CC=1Cl)Cl)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 554
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 7.6

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026000765-1g
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
1261618-54-5 97%
1g
$1797.60 2023-09-03
Alichem
A026000765-250mg
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
1261618-54-5 97%
250mg
$666.40 2023-09-03
Alichem
A026000765-500mg
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
1261618-54-5 97%
500mg
$989.80 2023-09-03

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 関連文献

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrileに関する追加情報

Research Briefing on 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile (CAS: 1261618-54-5)

2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile (CAS: 1261618-54-5) is a specialized chemical compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique trichlorophenyl and pyridine-acetonitrile structure, has been explored for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a subject of interest for researchers in the field.

The synthesis of 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile involves multi-step organic reactions, including the condensation of trichlorophenyl derivatives with pyridine-acetonitrile precursors. Advanced spectroscopic techniques such as NMR, IR, and mass spectrometry have been employed to confirm its structural integrity. Recent literature highlights the compound's stability under various conditions, which is critical for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary studies suggest that 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile exhibits promising antimicrobial and anti-inflammatory properties. In vitro assays have demonstrated its efficacy against a range of bacterial and fungal pathogens, with notable activity against drug-resistant strains. Additionally, its mechanism of action appears to involve the inhibition of key enzymatic pathways, which could pave the way for its development as a targeted therapeutic agent.

Recent advancements in computational chemistry have further elucidated the compound's interaction with biological targets. Molecular docking studies have revealed high binding affinity for specific protein receptors, supporting its potential as a lead compound in drug discovery. These findings are complemented by pharmacokinetic analyses, which indicate favorable absorption and distribution profiles in preclinical models.

Despite these promising results, challenges remain in optimizing the compound's bioavailability and minimizing potential toxicity. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile represents a compelling area of study in the intersection of chemistry and biomedicine. Its unique properties and versatile applications underscore its potential as a valuable tool in the development of next-generation therapeutics. Future research will likely focus on expanding its biological evaluation and exploring its utility in combination therapies.

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